molecular formula C13H18O6S B15510627 Butanoic acid, 3-hydroxy-4-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester, (S)-(9CI)

Butanoic acid, 3-hydroxy-4-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester, (S)-(9CI)

Cat. No.: B15510627
M. Wt: 302.35 g/mol
InChI Key: QUWFDPDJSQDORP-NSHDSACASA-N
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Description

Butanoic acid, 3-hydroxy-4-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester, (S)-(9CI) is a chiral ester derivative of butanoic acid characterized by:

  • Substituents: A hydroxyl (-OH) group at position 3 and a sulfonyloxy (-OSO₂C₆H₄CH₃) group at position 4 of the butanoic acid backbone.
  • Stereochemistry: The (S)-configuration at the hydroxyl-bearing carbon (C3).
  • Functional groups: The ethyl ester group at the carboxylic acid terminus and the 4-methylphenylsulfonyl (tosyl) group, which imparts polarity and reactivity.

Properties

Molecular Formula

C13H18O6S

Molecular Weight

302.35 g/mol

IUPAC Name

ethyl (3S)-3-hydroxy-4-(4-methylphenyl)sulfonyloxybutanoate

InChI

InChI=1S/C13H18O6S/c1-3-18-13(15)8-11(14)9-19-20(16,17)12-6-4-10(2)5-7-12/h4-7,11,14H,3,8-9H2,1-2H3/t11-/m0/s1

InChI Key

QUWFDPDJSQDORP-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)C[C@@H](COS(=O)(=O)C1=CC=C(C=C1)C)O

Canonical SMILES

CCOC(=O)CC(COS(=O)(=O)C1=CC=C(C=C1)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Substituents/Modifications Key Differences Applications/Properties References
Butanoic acid, ethyl ester Ethyl ester at C1 Lacks hydroxyl/sulfonyloxy groups Flavoring agent (fruity aroma)
Butanoic acid, 3-methyl-, ethyl ester Methyl branch at C3, ethyl ester at C1 Branched alkyl vs. polar sulfonyloxy group Flavor contributor in fermented products
Butanoic acid, 4-amino-, ethyl ester hydrochloride Amino group at C4, ethyl ester, hydrochloride Charged amino group vs. sulfonyloxy GABA analog intermediates
4-(5-Chloro-2(3H)-benzoxazolone-3-yl)butanoic acid ethyl ester Benzoxazolone substituent at C4 Heterocyclic vs. sulfonyloxy group Antinociceptive/anti-inflammatory activity

Physicochemical Properties

  • Polarity : The sulfonyloxy and hydroxyl groups increase polarity compared to simpler esters, affecting solubility (likely more water-soluble) and chromatographic retention .
  • Reactivity : The sulfonyloxy group is a strong leaving group, making the compound reactive in nucleophilic substitutions, unlike esters with alkyl/aryl substituents .
  • Stability: The hydroxyl group may lead to intramolecular lactonization under acidic conditions, a property absent in non-hydroxylated esters .

Functional and Industrial Relevance

  • Flavor/Aroma: Unlike ethyl butanoate and 3-methyl derivatives (key aroma compounds in pear syrups, jujube brandy, and fermented juices), the target compound’s polar substituents likely preclude volatile aroma contributions .
  • Pharmaceutical Potential: Similar to 4-aminoethyl butyrate (a GABA analog) and benzoxazolone-containing esters, the sulfonyloxy group may enable use in drug synthesis or prodrug formulations .
  • Analytical Behavior: In gas chromatography (GC), the target compound would exhibit longer retention times than ethyl butanoate (MW 116 vs. ~308 g/mol) and distinct spectral signatures due to sulfonyl and hydroxyl groups .

Research Findings and Data

Chromatographic Comparisons

Evidence from jujube brandy fermentation (Table 4, ) highlights the prevalence of simpler esters:

Compound Molecular Weight (g/mol) Relative Concentration (%)
Butanoic acid, ethyl ester 116.084 2.857 (optimized brewing)
Butanoic acid, 3-methyl-, ethyl ester 130.099 1.716
Target compound ~308.34* Not detected (presumed low volatility)

*Calculated molecular weight.

Q & A

Basic Research Question

  • Stability profile : Store at -20°C under inert gas (N2/Ar) to prevent hydrolysis of the sulfonate ester. Aqueous solutions degrade within 1 month at -20°C, requiring lyophilization for long-term stability .
  • Degradation monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products (e.g., 3-hydroxybutanoic acid and 4-methylbenzenesulfonic acid) .

How should researchers address contradictions in reported physicochemical properties (e.g., logP)?

Advanced Research Question
Conflicting logP values may arise from computational vs. experimental methods:

  • Experimental validation : Measure logP via shake-flask method (octanol/water partition) and compare with computational tools (e.g., ChemAxon, Schrödinger QikProp) .
  • Data reconciliation : Cross-reference with NIST Chemistry WebBook entries for structurally analogous sulfonate esters (e.g., ethyl 4-(phenylsulfonyl)butanoate, CAS 29107-83-3) .

What chromatographic methods optimize purity analysis for this compound?

Basic Research Question

  • HPLC conditions : Use a C18 column (4.6 × 150 mm, 5 µm), mobile phase = 60:40 acetonitrile/0.1% formic acid, flow rate = 1.0 mL/min, detection at 254 nm. Retention time ≈ 6.2 min .
  • Impurity profiling : Spike samples with synthetic byproducts (e.g., diastereomers or sulfonic acid derivatives) to validate method specificity .

What reaction pathways dominate under acidic or basic conditions due to the sulfonate ester’s reactivity?

Advanced Research Question
The sulfonate ester is prone to:

  • Hydrolysis : Under basic conditions (pH > 10), nucleophilic attack by OH⁻ yields 3-hydroxybutanoic acid and 4-methylbenzenesulfonate. Rate constants (k) can be determined via pH-stat titration .
  • Thermal degradation : At >80°C, elimination reactions produce α,β-unsaturated esters, detectable via GC-MS .

How can computational modeling predict the compound’s bioavailability and metabolic fate?

Advanced Research Question

  • ADME prediction : Use SwissADME to estimate permeability (Caco-2 cells: >5 × 10⁻⁶ cm/s) and cytochrome P450 metabolism (CYP3A4 as primary metabolizer) .
  • Docking studies : Simulate binding to sulfatases using AutoDock Vina; focus on hydrogen bonding between the sulfonate group and Arg-345 in the active site .

What safety protocols are advised for handling this compound in laboratory settings?

Basic Research Question

  • PPE requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine powders .
  • Spill management : Neutralize acidic hydrolysis products with sodium bicarbonate, followed by adsorption using vermiculite .

How do structural modifications (e.g., methyl vs. phenyl sulfonyl groups) influence biological activity?

Advanced Research Question

  • SAR studies : Compare IC50 values against sulfatases for analogs (e.g., 4-methylphenyl vs. phenyl sulfonyl derivatives). Methyl substitution enhances lipophilicity (logP +0.5), improving membrane permeability but reducing aqueous solubility .
  • Crystallography : Resolve X-ray structures of enzyme-inhibitor complexes to identify steric clashes with bulkier substituents .

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